molecular formula C21H28FNO B1161500 (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B1161500
M. Wt: 329.5
InChI Key: ROEZBBZNFJXHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XLR11 N-(4-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound features a tetramethylcyclopropyl group and a fluorine atom placed on the 4 position of the alkyl chain, rather than the terminal 5 position. It is an isomer of XLR11, which is known for its selectivity for the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 .

Preparation Methods

The synthesis of XLR11 N-(4-fluoropentyl) isomer involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

XLR11 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:

Scientific Research Applications

XLR11 N-(4-fluoropentyl) isomer is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, it is used in studies investigating the pharmacological effects of synthetic cannabinoids, including their binding affinity and selectivity for cannabinoid receptors .

Mechanism of Action

The mechanism of action of XLR11 N-(4-fluoropentyl) isomer involves its interaction with cannabinoid receptors, particularly the peripheral cannabinoid receptor 2. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

XLR11 N-(4-fluoropentyl) isomer is similar to other synthetic cannabinoids, such as:

Properties

Molecular Formula

C21H28FNO

Molecular Weight

329.5

IUPAC Name

[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3

InChI Key

ROEZBBZNFJXHOC-UHFFFAOYSA-N

SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F

Synonyms

(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 6
Reactant of Route 6
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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